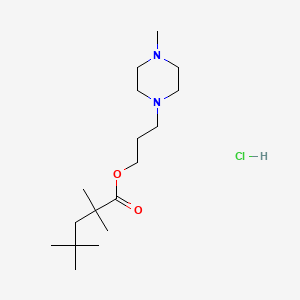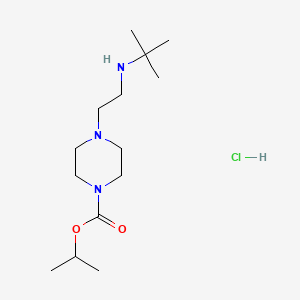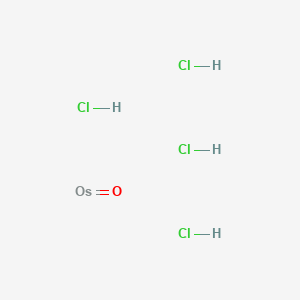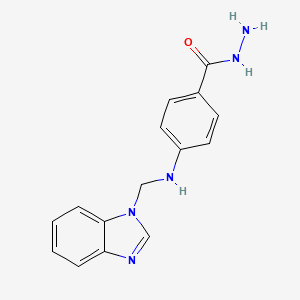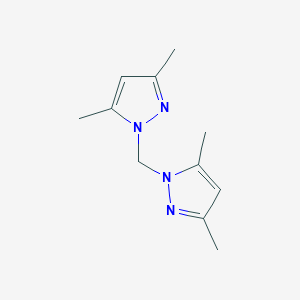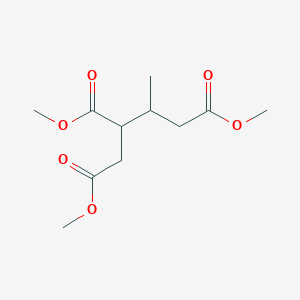
Trimethyl 3-methylbutane-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 3-methylbutane-1,2,4-tricarboxylate is an organic compound with the molecular formula C11H18O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl 3-methylbutane-1,2,4-tricarboxylate can be synthesized through the esterification of 3-methylbutane-1,2,4-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 3-methylbutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to replace the ester groups.
Major Products Formed
Hydrolysis: 3-methylbutane-1,2,4-tricarboxylic acid.
Reduction: 3-methylbutane-1,2,4-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl 3-methylbutane-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which trimethyl 3-methylbutane-1,2,4-tricarboxylate exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl 1,2,4-butanetricarboxylate: Similar structure but with different substitution patterns.
Trimethyl 1,2,4-benzenetricarboxylate: Contains a benzene ring instead of a butane backbone.
Trimethyl 3-methylbutane-1,2,3-tricarboxylate: Differing in the position of the carboxylate groups.
Uniqueness
Trimethyl 3-methylbutane-1,2,4-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the butane backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
34611-51-3 |
|---|---|
Molekularformel |
C11H18O6 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
trimethyl 3-methylbutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-7(5-9(12)15-2)8(11(14)17-4)6-10(13)16-3/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
PBIGNECNPJTSOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)C(CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


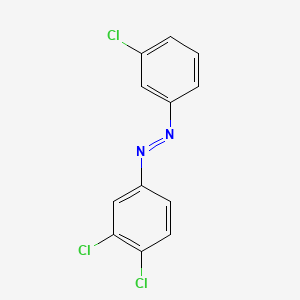
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)


![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)
